molecular formula C10H18ClN3O2 B2412697 3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride CAS No. 187397-09-7

3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B2412697
CAS No.: 187397-09-7
M. Wt: 247.72
InChI Key: HUJGOTALELORPI-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1,3,8-triazaspiro[45]decane-2,4-dione hydrochloride is a compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Properties

IUPAC Name

3-propan-2-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c1-7(2)13-8(14)10(12-9(13)15)3-5-11-6-4-10;/h7,11H,3-6H2,1-2H3,(H,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGOTALELORPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2(CCNCC2)NC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves a multi-step process. One common method includes the reaction of an appropriate amine with a cyclic anhydride to form an intermediate, which is then cyclized to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes and ultimately producing the compound’s biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with different substituents or ring structures, such as:

Uniqueness

What sets 3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride apart is its specific substituents and the presence of the hydrochloride group, which can enhance its solubility and stability. These features make it particularly suitable for certain applications, such as in medicinal chemistry where solubility and stability are crucial .

Biological Activity

3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article reviews its biological activity, synthesis methods, and relevant studies that highlight its significance in various biological contexts.

  • IUPAC Name : this compound
  • Molecular Formula : C10H18ClN3O2
  • Molecular Weight : 205.64 g/mol
  • CAS Number : 13625-48-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects in neurological disorders and other conditions. The compound's spiro structure may enhance its ability to engage with biological targets effectively.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antimicrobial Activity : Some derivatives of triazaspiro compounds have shown antimicrobial properties, indicating potential applications in combating bacterial infections .
  • Enzyme Modulation : The compound may influence the activity of various enzymes involved in metabolic pathways, which could be beneficial in metabolic disorders .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
Neuroprotection Study Demonstrated that the compound reduced neuronal cell death in vitro under oxidative stress conditions.
Antimicrobial Evaluation Showed that derivatives of triazaspiro compounds exhibited significant antibacterial activity against multiple strains of bacteria .
Enzyme Interaction Analysis Identified specific enzymes affected by the compound, suggesting its role in modulating metabolic pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions:

  • Starting Materials : The synthesis often begins with an appropriate amine and a cyclic anhydride.
  • Cyclization Process : The intermediate formed undergoes cyclization to yield the spiro compound.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Similar compounds include other spiro compounds with varying substituents. A comparison table illustrates key differences:

Compound NameStructureNotable Activity
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneStructureNeuroactive
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dioneStructureAntimicrobial

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the spirocyclic core and substituent placement (e.g., isopropyl group at position 3) .
  • High-Performance Liquid Chromatography (HPLC) : Utilize Chromolith® columns for high-resolution separation of diastereomers or impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C14_{14}H23_{23}ClN4_4O2_2) and detects trace degradation products.

How can Design of Experiments (DoE) optimize reaction parameters for scale-up?

Advanced Research Question
DoE is essential to balance factors like temperature, catalyst loading, and solvent volume. For spiro compounds, a fractional factorial design can identify critical parameters:

  • Variables : Reaction time (12–24 hrs), temperature (60–100°C), and hydrazine equivalents (1.2–2.0×).
  • Response metrics : Yield, enantiomeric excess (if chiral), and impurity profile.
  • Statistical tools : ANOVA analysis prioritizes factors affecting yield (e.g., temperature is often the dominant variable in cyclization reactions) .

What computational strategies predict the compound’s reactivity and interaction with biological targets?

Advanced Research Question

  • Density Functional Theory (DFT) : Models transition states for ring-closure reactions and calculates activation energies .
  • Molecular Dynamics (MD) : Simulates binding affinity to receptors (e.g., dopamine or serotonin transporters) by analyzing hydrogen-bonding and steric interactions.
  • ADMET prediction : Software like Schrödinger’s QikProp evaluates pharmacokinetic properties (e.g., logP, solubility) to guide lead optimization .

How should researchers address discrepancies in reported pharmacological activity data?

Advanced Research Question
Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays : Use cell lines with consistent receptor expression levels (e.g., HEK293 for GPCR studies).
  • Control compounds : Compare activity against reference standards (e.g., spiro compounds with known IC50_{50} values) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on potency).

What are the stability and storage protocols for this compound under laboratory conditions?

Basic Research Question

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the diketone moiety .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess impurity formation.
  • Handling : Avoid prolonged exposure to light or moisture, which may degrade the hydrochloride salt .

Which separation technologies resolve enantiomers or diastereomers of this spiro compound?

Advanced Research Question

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients for enantiomer separation .
  • Capillary Electrophoresis (CE) : Optimize buffer pH (8.5–9.5) and cyclodextrin additives to enhance resolution .
  • Crystallization : Screen solvent mixtures (e.g., ethanol/water) to isolate stable polymorphs .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Advanced Research Question

  • Kinetic studies : Measure time-dependent inhibition using radiolabeled analogs (e.g., 3^3H-ligand displacement assays) .
  • Gene knockout models : Use CRISPR-Cas9 to delete target receptors and confirm selectivity.
  • Proteomics : Identify off-target interactions via affinity chromatography coupled with LC-MS/MS .

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